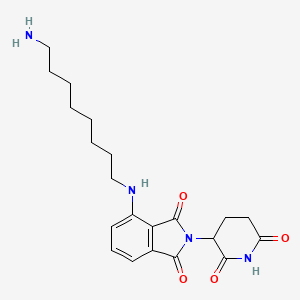

Thalidomide-NH-C8-NH2

描述

BenchChem offers high-quality Thalidomide-NH-C8-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-NH-C8-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIZBYPPHMBVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Core Mechanism of Thalidomide-NH-C8-NH2 in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-NH-C8-NH2 as a pivotal component in Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in hijacking the ubiquitin-proteasome system, the formation of the critical ternary complex, and the subsequent degradation of target proteins. This guide includes quantitative data from representative PROTACs, detailed experimental protocols, and illustrative diagrams to facilitate a thorough understanding of its application in targeted protein degradation.

Introduction to PROTAC Technology and the Role of E3 Ligase Ligands

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely. They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

Thalidomide and its derivatives are a prominent class of E3 ligase ligands used in PROTAC design. Thalidomide-NH-C8-NH2 is a functionalized version of thalidomide, featuring an 8-carbon alkyl amine linker, which serves as a versatile building block for the synthesis of PROTACs.

Mechanism of Action of Thalidomide-NH-C8-NH2 in PROTACs

The central mechanism of action of a PROTAC utilizing the Thalidomide-NH-C8-NH2 moiety is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to the target's degradation. CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).

The process can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC, through its two distinct ends, simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via the thalidomide moiety). This results in the formation of a transient ternary complex: Target Protein - PROTAC - CRBN . The C8-NH2 linker in Thalidomide-NH-C8-NH2 provides the necessary length and flexibility to allow for the optimal orientation of the target protein and the E3 ligase for the subsequent steps.

-

Ubiquitination of the Target Protein : The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling : Importantly, the PROTAC molecule is not consumed in this process and is released after the ubiquitination of the target protein. This allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, acting in a catalytic manner.

Quantitative Data: Performance of Thalidomide-Based PROTACs

While specific degradation data for PROTACs utilizing the exact Thalidomide-NH-C8-NH2 linker is not extensively available in the public domain, the following tables provide representative quantitative data for well-characterized PROTACs that employ thalidomide or its close analog, pomalidomide, to recruit the CRBN E3 ligase. This data illustrates the typical potency of this class of degraders. The key parameters are:

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

-

Kd : The dissociation constant, a measure of binding affinity.

Table 1: Degradation Performance of Representative CRBN-Recruiting PROTACs

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) |

| ARV-110 (example) | Androgen Receptor | Pomalidomide | VCaP | ~1 nM | >95 |

| dBET1 (example) | BRD4 | Thalidomide | HeLa | ~4 nM | >90 |

| IDO1 Degrader (example) | IDO1 | Thalidomide | HeLa | ~10 nM | >80 |

Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN |

| Thalidomide | ~250 nM |

| Pomalidomide | ~157 nM |

| Lenalidomide | ~178 nM |

Note: The binding affinity of the Thalidomide-NH-C8-NH2 moiety to CRBN is expected to be in a similar range to thalidomide, although the linker attachment point and the nature of the linker can influence the precise affinity.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the activity of a PROTAC synthesized using Thalidomide-NH-C8-NH2.

Western Blot for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein in cells.

Materials:

-

Cultured cells expressing the target protein.

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate and imaging system.

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

In-Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4-CRBN E3 ligase complex.

-

Recombinant target protein.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer.

-

PROTAC compound.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the target protein in the ubiquitination buffer.

-

PROTAC Addition: Add the PROTAC compound at various concentrations. Include a no-PROTAC control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to quantify the formation of the ternary complex.

Materials:

-

Tagged recombinant target protein (e.g., His-tagged).

-

Tagged recombinant CRBN (e.g., GST-tagged).

-

PROTAC compound.

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and PROTAC in the assay buffer.

-

Assay Plate Setup: In a microplate, add the tagged target protein, tagged CRBN, and the PROTAC at various concentrations.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations where the formation of binary complexes is favored over the ternary complex.

Mandatory Visualizations

Signaling Pathway of PROTAC Action

The Architect of Degradation: A Technical Guide to the Role of Thalidomide-NH-C8-NH2 in Cereblon E3 Ligase Recruitment

For Immediate Release

[City, State] – December 8, 2025 – In the rapidly evolving landscape of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount. This technical guide provides an in-depth analysis of Thalidomide-NH-C8-NH2, a key E3 ligase ligand-linker conjugate, and its pivotal role in engaging the Cereblon (CRBN) E3 ubiquitin ligase for the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, quantitative binding characteristics, and experimental methodologies central to the application of this critical research tool.

Introduction: The Dawn of Targeted Protein Degradation with Cereblon

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach lies the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal. PROTACs are heterobifunctional molecules that harness the UPS by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]

Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), has become a cornerstone of PROTAC design.[2] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide were discovered to exert their therapeutic effects by binding to CRBN, thereby modulating its substrate specificity.[3] This seminal discovery paved the way for the development of thalidomide-based ligands as a versatile tool for recruiting the CRL4-CRBN complex in PROTACs.

Thalidomide-NH-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN binding, connected to an 8-carbon alkyl linker with a terminal amine group. This terminal amine provides a convenient attachment point for a ligand that binds to a specific protein of interest, thus facilitating the synthesis of a complete PROTAC molecule.

Mechanism of Action: Orchestrating the Ternary Complex

The primary role of Thalidomide-NH-C8-NH2 is to serve as the CRBN-recruiting element of a PROTAC. The thalidomide portion of the molecule binds to a specific pocket on the Cereblon protein. This binding event, in conjunction with the PROTAC's other ligand binding to the target protein, facilitates the formation of a ternary complex consisting of the PROTAC, the target protein, and the CRL4-CRBN E3 ligase.

Once this ternary complex is formed, the E3 ligase enzymatic cascade is initiated. Ubiquitin-activating (E1) and ubiquitin-conjugating (E2) enzymes load ubiquitin molecules onto the CRL4-CRBN complex, which then transfers them to accessible lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule, having catalyzed this process, is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

References

An In-depth Technical Guide to Thalidomide-NH-C8-NH2: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-NH-C8-NH2, a crucial chemical tool in the field of targeted protein degradation (TPD). As a functionalized E3 ligase ligand, it serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its structure, physicochemical and biological properties, mechanism of action, and the experimental protocols necessary for its application and evaluation in a research setting.

Introduction: The Role of Thalidomide-NH-C8-NH2 in PROTAC Technology

Thalidomide-NH-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is not a therapeutic agent itself but rather a key component for constructing heterobifunctional PROTACs.[3] A PROTAC molecule is designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5]

The structure of Thalidomide-NH-C8-NH2 is composed of:

-

A Thalidomide Moiety: This part of the molecule serves as the E3 ligase ligand, specifically binding to the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5][6]

-

An 8-Carbon Alkyl Linker (-C8-): The linker component is critical for the efficacy of the final PROTAC, as its length and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[7][8]

-

A Terminal Amine Group (-NH2): This functional group provides a reactive handle for the covalent attachment of a ligand designed to bind a specific target protein, thus completing the PROTAC structure.

Structure and Physicochemical Properties

The precise chemical structure and properties of Thalidomide-NH-C8-NH2 are essential for its use in PROTAC synthesis.

Chemical Structure: Chemical Name: 4-[(8-aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[9]

Table 1: Physicochemical Properties of Thalidomide-NH-C8-NH2

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1957236-36-0 | [9] |

| Molecular Formula | C23H30N4O4 | Calculated |

| Molecular Weight | 426.51 g/mol | Calculated |

| SMILES | NCCCCCCCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O |[9] |

Note: Properties may vary for salt forms, such as the hydrochloride salt.[1]

Biological Properties: Binding to Cereblon (CRBN)

The thalidomide moiety of the molecule binds directly to Cereblon, a key event for hijacking the CRL4-CRBN E3 ligase complex.[6] The binding affinity of the parent compound, thalidomide, and its more potent derivatives (immunomodulatory drugs or IMiDs) to CRBN has been well-characterized. While the specific binding affinity for the Thalidomide-NH-C8-NH2 conjugate is not widely published, the data for related compounds provide a crucial benchmark. The binding event alters the substrate specificity of the CRBN complex, allowing it to recognize and ubiquitinate the target protein brought into proximity by the PROTAC.[10]

Table 2: Representative Binding Affinities of IMiDs to the CRBN E3 Ligase

| Compound | Binding Affinity (K_d) | Assay Method | Reference |

|---|---|---|---|

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) |[6] |

Note: Affinity values can vary based on the specific assay conditions and protein constructs used.[11]

Mechanism of Action in a PROTAC Context

Once conjugated to a target-protein ligand, the resulting PROTAC leverages the cell's ubiquitin-proteasome system (UPS) to induce targeted protein degradation. This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein.[4]

The stepwise mechanism is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ligase, forming a key ternary complex.[3]

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[5]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation.[12]

-

Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further degradation cycles.[4]

Experimental Protocols: Synthesis and Evaluation

While specific synthetic routes are often proprietary or published within broader studies, a general strategy for synthesizing a PROTAC using Thalidomide-NH-C8-NH2 involves a standard amide coupling reaction. This would typically react the terminal primary amine of the linker with an activated carboxylic acid on the target protein ligand.

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[12] This protocol provides a standard workflow for determining the efficacy of a PROTAC synthesized from Thalidomide-NH-C8-NH2.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound stock solution (e.g., in DMSO)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[13]

-

Prepare serial dilutions of the PROTAC compound. A typical concentration range might be 1 nM to 10 µM.

-

Treat cells with the varying concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).[12]

-

Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[13]

-

-

Cell Lysis and Protein Quantification:

-

After incubation, aspirate the media and wash the cells twice with ice-cold PBS.[12]

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.[13]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[12]

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[14]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the wash steps.

-

Probe the same membrane for a loading control protein to ensure equal protein loading across lanes.[14]

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]

-

Data Presentation and Key Metrics

The primary goal of the initial evaluation is to determine the potency and efficacy of the PROTAC. The results are typically presented in a dose-response curve, from which key quantitative metrics are derived.

Table 3: Key Parameters for PROTAC Efficacy

| Parameter | Description | Typical Units |

|---|---|---|

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | nM or µM |

| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | % |

These values are crucial for comparing the performance of different PROTACs and for guiding the optimization of the linker and ligands.[12][14] A potent PROTAC will have a low DC50 value and a high Dmax value (ideally >90%).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

- 9. xcessbio.com [xcessbio.com]

- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Applications of Thalidomide-NH-C8-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. "Thalidomide-NH-C8-NH2" is a pre-synthesized chemical entity that combines a thalidomide-based CRBN ligand with an 8-carbon alkyl linker terminating in an amine group, providing a versatile building block for the synthesis of novel PROTACs.[1][2][3][4] This guide provides an in-depth overview of the applications of Thalidomide-NH-C8-NH2 in targeted protein degradation, including its mechanism of action, experimental evaluation, and the signaling pathways it can modulate.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a PROTAC synthesized using Thalidomide-NH-C8-NH2 is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][3] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The Thalidomide-NH-C8-NH2 moiety serves as the CRBN-recruiting element, while the terminal amine group allows for the covalent attachment of a ligand for a specific protein of interest.

Quantitative Data on Thalidomide-Based PROTACs

Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | PEG | Jurkat | < 1 | > 95 |

| BTK | Alkyl | Ramos | 1 - 40 | Not Reported |

| EGFRL858R/T790M | VHL ligand linker | H1975 | 5.9 | Not Reported |

| AR | Thalidomide derivative | LNCaP | 12.5 | 93 |

This data is compiled from various sources and is intended for illustrative purposes.[5][6]

Table 2: Representative Binding Affinities of Thalidomide and its Analogs to CRBN

| Compound | Binding Affinity (Kd) | Assay Method |

| Thalidomide | ~250 nM | Not Specified |

| Lenalidomide | ~178 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

The binding affinity of the Thalidomide-NH-C8-NH2 moiety to CRBN is expected to be comparable to thalidomide, as the core binding motif is retained. However, experimental verification is necessary.

Experimental Protocols

The development and characterization of a novel PROTAC require a series of robust experimental assays. Below are detailed methodologies for key experiments.

Synthesis of Thalidomide-NH-C8-NH2

The synthesis of Thalidomide-NH-C8-NH2 typically involves the reaction of a protected 8-aminooctan-1-amine with a suitable thalidomide precursor. While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the general approach often involves the nucleophilic substitution of a leaving group on the phthalimide ring of a thalidomide derivative with the mono-protected diamine, followed by deprotection of the terminal amine.

Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)

Principle: This assay measures the ability of a test compound (e.g., a PROTAC) to compete with a fluorescently labeled thalidomide tracer for binding to recombinant CRBN. A decrease in fluorescence polarization indicates displacement of the tracer and thus binding of the test compound.

Materials:

-

Recombinant human CRBN protein

-

Fluorescently labeled thalidomide tracer

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent thalidomide tracer in DMSO.

-

Prepare serial dilutions of the Thalidomide-NH-C8-NH2-based PROTAC in assay buffer.

-

Prepare a solution of recombinant CRBN in assay buffer at a concentration optimized for the assay window.

-

-

Assay Setup:

-

Add the serially diluted PROTAC or vehicle control to the wells of the 384-well plate.

-

Add the fluorescent thalidomide tracer to all wells at a fixed final concentration.

-

Initiate the binding reaction by adding the recombinant CRBN protein to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Ternary Complex Formation Assay (NanoBRET™)

Principle: This live-cell assay quantifies the PROTAC-induced proximity between the target protein and CRBN using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (donor), and CRBN is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor). Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

White, solid-bottom 96-well or 384-well assay plates

-

HaloTag® NanoBRET® 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132, optional)

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.

-

Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids.

-

Incubate the transfected cells for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in Opti-MEM™.

-

(Optional) Pre-treat cells with a proteasome inhibitor to distinguish ternary complex formation from subsequent degradation.

-

Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

-

-

Reagent Addition and Signal Measurement:

-

Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

-

Add the detection reagent to each well and incubate for 10-15 minutes at room temperature.

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.

-

Protein Degradation Assay (Western Blot)

Principle: This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Signaling Pathways and Therapeutic Opportunities

PROTACs constructed using Thalidomide-NH-C8-NH2 can be designed to target a wide array of proteins implicated in various diseases, thereby modulating their respective signaling pathways. The choice of the "warhead" ligand dictates the target specificity. Potential therapeutic areas include:

-

Oncology: Targeting oncogenic proteins such as kinases (e.g., BTK, EGFR), transcription factors (e.g., STAT3), and epigenetic regulators (e.g., BRD4). Degradation of these proteins can lead to the inhibition of cancer cell proliferation, survival, and metastasis.

-

Immunology and Inflammation: Targeting proteins involved in immune regulation and inflammatory signaling cascades, such as IRAK4.

-

Neurodegenerative Diseases: Targeting misfolded and aggregated proteins that are hallmarks of diseases like Alzheimer's and Parkinson's.

Conclusion

Thalidomide-NH-C8-NH2 serves as a valuable and versatile building block for the synthesis of novel PROTACs that recruit the CRBN E3 ligase. Its 8-carbon alkyl linker provides a flexible spacer for inducing the formation of a productive ternary complex, leading to the targeted degradation of a wide range of proteins. While specific performance data for PROTACs incorporating this exact linker is still emerging, the established methodologies for evaluating CRBN binding, ternary complex formation, and protein degradation provide a clear roadmap for the development and characterization of these next-generation therapeutics. The continued exploration of different linkerologies, including the use of alkyl chains of varying lengths, will undoubtedly expand the scope and efficacy of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Tragedy to Targeted Therapeutics

The story of thalidomide is a stark reminder of the dual-edged nature of pharmacology. Initially introduced as a sedative in the 1950s, its devastating teratogenic effects led to its rapid withdrawal and became a cautionary tale in drug development. However, decades of research have resurrected thalidomide and its analogs, not as sedatives, but as powerful tools in the fight against cancer and other diseases. The pivotal discovery that Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is the direct target of thalidomide unlocked its potential as a recruiter of this cellular machinery.[1] This revelation paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein degradation system to eliminate disease-causing proteins.

This technical guide provides an in-depth exploration of the discovery and development of thalidomide-based linkers, the critical component that bridges the gap between the target protein and the E3 ligase. We will delve into the structure-activity relationships, synthetic strategies, and bioanalytical methods that are essential for designing and optimizing these powerful molecules.

The PROTAC Paradigm: A Symphony of Three

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a significant advantage over traditional occupancy-based inhibitors.

The Central Role of the Linker

The linker is not merely a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Its length, composition, and attachment point on the thalidomide scaffold profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[2]

Data Presentation: A Quantitative Comparison of Thalidomide-Based Linkers

The rational design of PROTACs relies on understanding the quantitative impact of linker modifications. The following tables summarize key data from various studies, providing a comparative overview of how linker composition, length, and attachment point affect degradation efficiency and pharmacokinetic properties.

Table 1: Impact of Linker Composition and Length on BRD4 Degradation

| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | Pomalidomide | PEG | 13 | 8 | >95 | MV4-11 |

| ARV-825 | Pomalidomide | Alkyl-piperidine | 15 | <1 | >95 | Jurkat |

| PROTAC 1 | Thalidomide | PEG | 8 | >1000 | <20 | 293T |

| PROTAC 2 | Thalidomide | PEG | 12 | 50 | 80 | 293T |

| PROTAC 3 | Thalidomide | PEG | 16 | 10 | >90 | 293T |

Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Table 2: Influence of Linker Attachment Point on Thalidomide-Based PROTACs

| Attachment Point | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |

| C4-amino (Pomalidomide) | BRD4 | 1.8 | >95 | Generally provides potent degraders with favorable vector for linker attachment. |

| C5-position | BRD4 | 3.1 | >90 | A viable alternative to C4, can modulate selectivity and reduce off-target effects.[3] |

| Glutarimide Nitrogen | BRD4 | >1000 | <10 | Generally leads to loss of CRBN binding and degradation activity. |

Table 3: Comparative Pharmacokinetic Properties of PROTACs with Different Linkers

| PROTAC | Linker Type | Half-life (t1/2, h) | Bioavailability (%) | Key Observation |

| PROTAC A | PEG | 2.5 | 15 | PEG linkers can improve solubility but may lead to faster clearance. |

| PROTAC B | Alkyl | 6.8 | 40 | Alkyl linkers can enhance metabolic stability and oral bioavailability.[] |

Experimental Protocols: A Methodological Toolkit

The successful development of thalidomide-based PROTACs necessitates a robust suite of experimental techniques. This section provides detailed methodologies for key assays.

Protocol 1: Synthesis of a Thalidomide-PEG-COOH Linker

This protocol describes a general method for the synthesis of a thalidomide-polyethylene glycol (PEG) linker with a terminal carboxylic acid, a versatile building block for PROTAC synthesis.

Materials:

-

4-Hydroxythalidomide

-

tert-Butyl bromoacetate

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

PEG diol (e.g., triethylene glycol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

Step 1: Synthesis of tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

-

To a solution of triethylene glycol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add tert-butyl bromoacetate (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Tosylation of the PEG-alcohol

-

To a solution of the product from Step 1 (1.0 eq) in DCM, add TEA (1.5 eq) and TsCl (1.2 eq) at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated PEG linker.

Step 3: Coupling of the Linker to 4-Hydroxythalidomide

-

To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

-

Stir the mixture at 60 °C for 30 minutes.

-

Add the tosylated PEG linker from Step 2 (1.2 eq) and continue stirring at 60 °C overnight.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.

Step 4: Deprotection of the Carboxylic Acid

-

Dissolve the product from Step 3 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the final thalidomide-PEG-COOH linker.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.

Materials:

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol outlines a proximity-based immunoassay to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex

-

Recombinant GST-tagged POI

-

PROTAC of interest

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

AlphaLISA Assay Buffer

-

384-well white microplate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. Prepare solutions of His-CRBN/DDB1 and GST-POI at the desired final concentrations in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the PROTAC dilution, followed by the His-CRBN/DDB1 and GST-POI solutions.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

-

Bead Addition: Add the AlphaLISA anti-His Acceptor beads and Glutathione Donor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol describes the use of ITC to determine the binding affinity of a thalidomide-based linker or PROTAC to CRBN.

Materials:

-

Purified recombinant CRBN (or its thalidomide-binding domain)

-

Thalidomide-based compound (ligand)

-

ITC buffer (e.g., PBS or HEPES), degassed

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of CRBN in the ITC buffer (typically in the sample cell) and a solution of the ligand at a higher concentration in the same buffer (in the syringe). Ensure accurate concentration determination for both.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

-

Titration: Perform a series of small injections of the ligand solution into the CRBN solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations: Charting the Path to Degradation

Signaling Pathway: The CRBN-Mediated Degradation Cascade

Caption: CRBN-mediated ubiquitination and proteasomal degradation of a target protein facilitated by a thalidomide-based PROTAC.

Experimental Workflow: From Concept to Candidate

Caption: A generalized experimental workflow for the discovery and development of thalidomide-based PROTACs.

Logical Relationship: The PROTAC-Induced Proximity

Caption: Logical flow of events in PROTAC-mediated targeted protein degradation, from binding to biological outcome.

Conclusion and Future Directions

The journey of thalidomide from a pariah of the pharmaceutical industry to a cornerstone of targeted protein degradation is a testament to the power of scientific inquiry. Thalidomide-based PROTACs have emerged as a dominant force in the field, with several candidates advancing into clinical trials. The linker, once considered a simple spacer, is now recognized as a key modulator of PROTAC activity, offering a rich landscape for optimization.

Future research will undoubtedly focus on the development of novel linkers with improved physicochemical properties and the ability to fine-tune ternary complex formation. The integration of computational modeling and structural biology will continue to rationalize linker design, moving the field away from empirical screening towards a more predictive science. As our understanding of the intricate dance between the POI, PROTAC, and E3 ligase deepens, so too will our ability to design the next generation of highly potent and selective protein degraders, turning the tide against a host of currently untreatable diseases.

References

A Technical Guide to Thalidomide-NH-C8-NH2 for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction: Repurposing Thalidomide in Targeted Protein Degradation

Initially known for its tragic history as a teratogen, thalidomide and its derivatives (known as Immunomodulatory Drugs or IMiDs) have been repurposed as highly effective treatments for hematological cancers like multiple myeloma.[1][2] Groundbreaking research revealed that thalidomide exerts its therapeutic effects by acting as a "molecular glue," binding to the Cereblon (CRBN) protein.[3][4] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][5] This binding event hijacks the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the degradation of specific target proteins, known as neosubstrates.[2][6]

This discovery paved the way for a revolutionary drug discovery modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that physically link a target protein to an E3 ligase, inducing the target's ubiquitination and subsequent destruction by the proteasome.[7][8]

Thalidomide-NH-C8-NH2 is a crucial chemical building block in this field. It consists of the thalidomide moiety, which serves as the CRBN-binding "warhead," connected to an 8-carbon alkyl linker with a terminal amine group (-NH2).[9][10] This molecule is not a PROTAC itself but an E3 ligase ligand-linker conjugate, providing a ready-to-use handle for chemists to attach a ligand for a protein of interest, thereby creating a novel PROTAC.[9][10] This guide details the mechanism, quantitative assessment, and experimental protocols associated with using thalidomide-based constructs to induce protein ubiquitination.

Core Mechanism of Action

The central mechanism involves hijacking the CRL4^CRBN^ E3 ligase complex. A PROTAC synthesized using a thalidomide-based linker mediates the formation of a key "ternary complex" between the target Protein of Interest (POI) and CRBN. This induced proximity is the critical step that leads to the target's degradation.

The process unfolds as follows:

-

Ternary Complex Formation : The PROTAC, with its two distinct ends, simultaneously binds to the POI and the CRBN subunit of the CRL4 E3 ligase complex.[7][11] This forms a transient POI-PROTAC-CRBN ternary complex.[12]

-

Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows an E2 ubiquitin-conjugating enzyme, recruited by the ligase complex, to efficiently transfer ubiquitin molecules to lysine residues on the surface of the POI.[13]

-

Polyubiquitination : The process is repeated, creating a polyubiquitin chain on the target protein. This chain acts as a recognition signal for the proteasome.[14]

-

Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, unfolds it, and degrades it into small peptides. The PROTAC molecule is not degraded and is recycled to induce the degradation of more target protein molecules.[7][8]

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. o2hdiscovery.co [o2hdiscovery.co]

- 9. medchemexpress.com [medchemexpress.com]

- 10. xcessbio.com [xcessbio.com]

- 11. benchchem.com [benchchem.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Components of a Thalidomide-NH-C8-NH2 PROTAC

Abstract: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][] This technical guide provides a detailed examination of a specific PROTAC scaffold, Thalidomide-NH-C8-NH2, which serves as a foundational building block for creating potent and selective protein degraders. We will dissect its core components, elucidate its mechanism of action, present key quantitative performance metrics, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Core Components of a Thalidomide-NH-C8-NH2 PROTAC

A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand to recruit an E3 ubiquitin ligase, a ligand to bind a protein of interest (POI), and a chemical linker connecting the two.[1][3] The Thalidomide-NH-C8-NH2 entity is an E3 ligase ligand-linker conjugate that provides two of these three essential components.[4][5]

The E3 Ligase Ligand: Thalidomide

The thalidomide moiety functions as the high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[][7][8] CRBN is the substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN).[][9] Historically known for its tragic teratogenic effects, thalidomide was later discovered to exert its therapeutic effects by binding to CRBN, thereby modulating the substrate specificity of the E3 ligase complex.[][10] In the context of a PROTAC, the thalidomide component hijacks the CRL4^CRBN machinery, bringing it into proximity with a specific target protein.[11] The use of CRBN ligands is favored in PROTAC design due to their relatively small size and favorable drug-like properties.[]

The Linker: -NH-C8-NH2

The linker is a critical component that connects the E3 ligase ligand to the target protein ligand.[12] In this specific conjugate, the linker is an 8-carbon alkyl chain with terminal amino groups (-NH-C8-NH2).

-

Structure and Function : This linker is classified as a flexible, alkyl-based linker.[13][14] Its primary role is to span the distance between the CRBN E3 ligase and the target protein, enabling the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[15] The terminal amine (-NH2) serves as a reactive handle for the covalent attachment of a ligand for the protein of interest, completing the synthesis of the final PROTAC molecule.[4][16]

-

Importance of Length and Composition : The length and composition of the linker are not merely for spacing; they critically influence the physicochemical properties and biological activity of the PROTAC.[12] An 8-atom chain length is a common choice, but the optimal length must often be determined empirically for each specific target, as it affects the stability and cooperativity of the ternary complex.[17] The alkyl nature of the linker provides chemical stability but also contributes to the molecule's hydrophobicity, which can impact solubility and cell permeability.[13][18]

The Target Protein Ligand (Warhead)

The Thalidomide-NH-C8-NH2 conjugate is a platform molecule. To become a functional PROTAC, a "warhead"—a ligand that specifically binds to a protein of interest—must be conjugated to the terminal amine of the C8 linker. The choice of this ligand determines which protein will be targeted for degradation. This modularity allows for the development of PROTACs against a wide array of protein targets, including those previously considered "undruggable" because they lack a functional active site for traditional inhibition.[][3]

Mechanism of Action

The catalytic mechanism of a thalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce selective protein degradation.[]

The process unfolds in several key steps:

-

Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4^CRBN E3 ligase complex, forming a key ternary complex.[1][19]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[]

-

Polyubiquitination : This process is repeated to form a polyubiquitin chain on the target protein.[1]

-

Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation.[20] The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

Recycling of Components : After the target protein is ubiquitinated, the PROTAC molecule dissociates from the complex and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[19][20]

Quantitative Performance Data

The efficacy of a PROTAC is assessed using several key quantitative metrics, primarily the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The following tables summarize representative data for well-characterized thalidomide-based PROTACs to illustrate typical performance benchmarks.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [21]

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |

| dBET1 | Thalidomide | BRD4 | MV4;11 | 1.8 | ~100 |

This table showcases the high potency of CRBN-based PROTACs in degrading the BET family protein BRD4 in various cancer cell lines.

Table 2: Performance of a Thalidomide-PEG-Linker Based PROTAC [9]

| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |

|---|

| HY-131911 | IDO1 | HeLa | 2.84 µM | 93 |

This table provides data for a different target, IDO1, illustrating how potency can vary depending on the target protein, linker, and specific warhead used.

Key Experimental Protocols

A rigorous and multi-faceted experimental approach is required to validate the mechanism of action and characterize the performance of a newly synthesized PROTAC.

Protocol: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the PROTAC-induced formation of the POI-PROTAC-CRBN complex.[11]

-

Reagent Preparation :

-

Prepare serial dilutions of the PROTAC in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Prepare working solutions of the purified, tagged proteins: His-tagged CRBN and GST-tagged POI.

-

Prepare working solutions of the FRET-pair antibodies: Tb-anti-GST antibody (Donor) and AF488-anti-His antibody (Acceptor).

-

-

Assay Plate Setup :

-

In a 384-well microplate, add the PROTAC dilutions, the His-CRBN protein, and the GST-POI protein.

-

Incubate for 60 minutes at room temperature to allow complex formation.

-

-

Detection :

-

Add the antibody mixture to each well.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

-

Calculate the FRET ratio. An increase in the ratio indicates proximity of the two tagged proteins, confirming ternary complex formation.

-

Protocol: Quantitative Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[21][22]

-

Cell Culture and Treatment :

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis :

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting :

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the target protein.

-

Probe the same membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Data Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[23]

-

Protocol: Quantitative Proteomics for Selectivity Profiling

This method provides an unbiased, global view of protein level changes to assess both on-target potency and off-target effects.[21][23]

-

Sample Preparation :

-

Treat cells with the PROTAC at a concentration that achieves significant degradation (e.g., 5x DC50) and a vehicle control for 24 hours.

-

Harvest and lyse the cells, and quantify the protein concentration.

-

-

Protein Digestion :

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight.

-

-

Peptide Labeling (e.g., TMT) :

-

Label the peptide samples from different treatment conditions with isobaric tandem mass tags (TMT) according to the manufacturer's protocol.

-

Combine the labeled peptide samples into a single mixture.

-

-

Mass Spectrometry Analysis :

-

Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis :

-

Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

Identify and quantify the relative abundance of thousands of proteins across the different samples.

-

Generate volcano plots to visualize proteins that are significantly up- or down-regulated, confirming the specific degradation of the intended target and identifying any potential off-target degradations.

-

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. precisepeg.com [precisepeg.com]

- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Essential Role of Linkers in PROTACs [axispharm.com]

- 16. E3 Ligase Ligand | DC Chemicals [dcchemicals.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Thalidomide-NH-C8-NH2 as a tool for chemical biology

An In-depth Technical Guide on Thalidomide-NH-C8-NH2 as a Tool for Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] The design of these heterobifunctional molecules relies on modular building blocks, including a ligand to recruit an E3 ubiquitin ligase. Thalidomide-NH-C8-NH2 is a key E3 ligase ligand-linker conjugate that incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide, appended with an 8-carbon aliphatic linker terminating in a primary amine.[3][4][5] This terminal amine serves as a versatile chemical handle for conjugation to a ligand for a protein of interest (POI), streamlining PROTAC synthesis.[6] This technical guide provides a comprehensive overview of Thalidomide-NH-C8-NH2, including its mechanism of action, representative quantitative data, detailed experimental protocols for its application, and visualizations of key processes to facilitate its use in targeted protein degradation research.

Introduction: The Role of Thalidomide in Targeted Protein Degradation

Thalidomide and its derivatives, lenalidomide and pomalidomide, exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[7][8] This binding event allosterically modulates the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins.[8][9]

This "molecular glue" mechanism has been ingeniously repurposed in the development of PROTACs. A PROTAC physically tethers a target protein to an E3 ligase, inducing the formation of a ternary complex that leads to the target's ubiquitination and destruction.[1][10] Thalidomide-NH-C8-NH2 is a pre-synthesized chemical tool that provides two of the three essential components of a PROTAC: the E3 ligase ligand (thalidomide) and a flexible linker.[5][11] The C8 alkyl chain offers sufficient length to span the distance between CRBN and a target protein, while the terminal amine allows for straightforward coupling chemistry.[12]

Quantitative Data for Thalidomide-Based PROTACs

The efficacy of a PROTAC is defined by its binding affinity to its targets and its cellular degradation performance. While specific data for PROTACs synthesized directly from Thalidomide-NH-C8-NH2 can vary widely depending on the target ligand, the following tables provide representative data for thalidomide's binding to CRBN and the typical performance of thalidomide-based PROTACs.

Table 1: Representative Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Assay Type | Binding Affinity (IC50 or Kᵢ) | Reference |

|---|---|---|---|

| Thalidomide | TR-FRET | IC50: 22.4 nM | [13] |

| (S)-thalidomide | TR-FRET | IC50: 11.0 nM | [13] |

| (R)-thalidomide | TR-FRET | IC50: 200.4 nM | [13] |

| Pomalidomide | TR-FRET | IC50: 6.4 nM | [13] |

| Lenalidomide | TR-FRET | IC50: 8.9 nM | [13] |

(Note: Binding affinities can vary based on the specific assay conditions and protein constructs used. (S)-thalidomide exhibits a significantly higher affinity for CRBN than the (R)-enantiomer.)[14]

Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs

| PROTAC Target | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|

| BRD4 (dBET1) | various | ~430 nM (EC50) | >95% | [15] |

| BRD4 (ARV-825) | various | < 1 nM | >95% | [15] |

| BTK | various | 7.2 nM | Not Specified | [15] |

| HDAC3 | HCT116 | 0.44 µM | ~77% | [16] |

(Note: DC50 is the concentration of PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximal percentage of protein degradation achieved. These values are highly dependent on the target protein, linker, and cell line.)[16][17]

Experimental Protocols & Workflows

PROTAC Synthesis via Amide Coupling

This protocol describes a standard method for conjugating a POI ligand containing a carboxylic acid to the terminal amine of Thalidomide-NH-C8-NH2.

Caption: Workflow for PROTAC synthesis using amide coupling.

Methodology:

-

Reagent Preparation: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add Thalidomide-NH-C8-NH2 (1.0 eq) to the activated mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using reverse-phase preparative HPLC to yield the final, pure PROTAC. Confirm the identity and purity by LC-MS and NMR.[18]

Cellular Protein Degradation Assay via Western Blot

This protocol details how to assess the degradation of a target protein in cells treated with a newly synthesized PROTAC.[19]

Caption: A typical workflow for assessing PROTAC-mediated protein degradation.[20]

Methodology:

-

Cell Plating: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[21]

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a specified time, typically 18-24 hours.[17][21]

-

Cell Lysis: After incubation, aspirate the media and wash the cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][21]

-

Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[19]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.[21]

-

Western Blotting: Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI. Subsequently, wash and incubate with an HRP-conjugated secondary antibody. To ensure equal loading, probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).[19][21]

-

Data Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.[21][22]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a PROTAC synthesized from Thalidomide-NH-C8-NH2 is to induce proximity between the POI and the CRL4-CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.

Caption: PROTAC-mediated protein degradation pathway.[19]

Step-by-Step Mechanism:

-